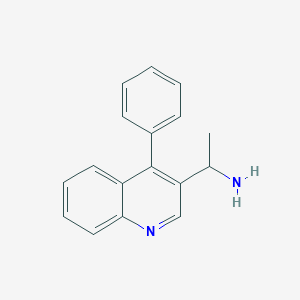
1-Benzofuran-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzofuran-4-carbonyl chloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a carbonyl chloride group at the fourth position of the benzofuran ring.
Vorbereitungsmethoden
The synthesis of 1-Benzofuran-4-carbonyl chloride typically involves the chlorination of 1-Benzofuran-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction conditions usually include refluxing the mixture in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
1-Benzofuran-4-carboxylic acid+SOCl2→1-Benzofuran-4-carbonyl chloride+SO2+HCl
Industrial production methods for benzofuran derivatives often involve multi-step processes that include the formation of the benzofuran ring followed by functional group modifications. These methods are optimized for high yield and purity, often employing catalytic processes and advanced purification techniques .
Analyse Chemischer Reaktionen
1-Benzofuran-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common reagents include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Benzofuran-4-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Major products formed from these reactions include 1-Benzofuran-4-carboxamide, 1-Benzofuran-4-carboxylate esters, and 1-Benzofuran-4-methanol .
Wissenschaftliche Forschungsanwendungen
1-Benzofuran-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-Benzofuran-4-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity. The molecular targets and pathways involved depend on the specific derivative being studied. For example, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, as well as interact with receptors involved in inflammatory and cancer pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzofuran-4-carbonyl chloride can be compared with other benzofuran derivatives such as:
1-Benzofuran-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the second position. It exhibits different reactivity and applications.
1-Benzofuran-5-carbonyl chloride: Another positional isomer with distinct chemical properties and uses.
Benzofuran-2-carboxylic acid: Lacks the carbonyl chloride group but serves as a precursor for various benzofuran derivatives.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with diverse biological activities .
Eigenschaften
Molekularformel |
C9H5ClO2 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
1-benzofuran-4-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H |
InChI-Schlüssel |
LKRFEKDIARVXQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=COC2=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)

![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)


![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)


![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)

![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)



